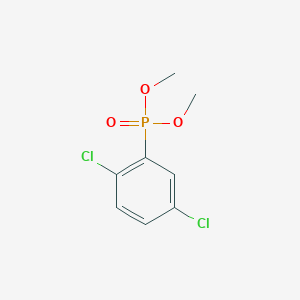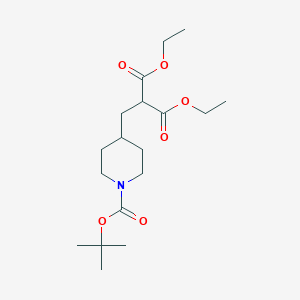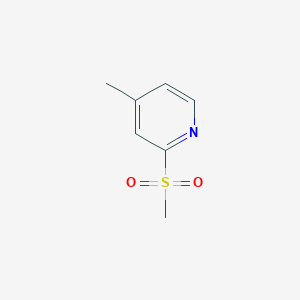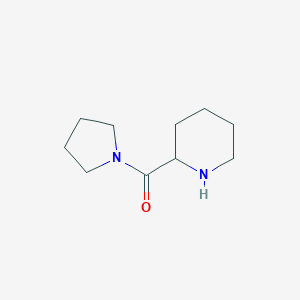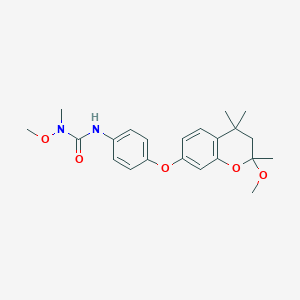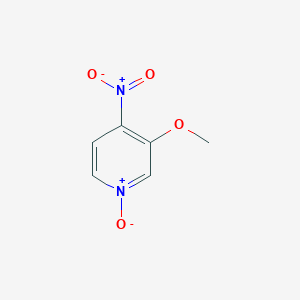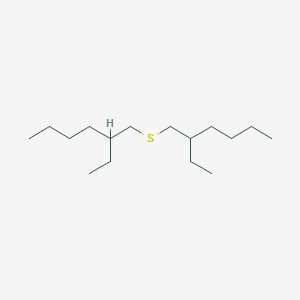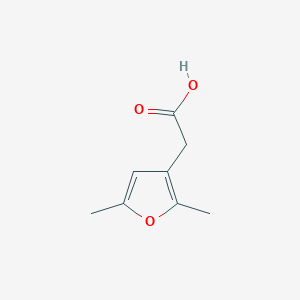
2-Iodo-1-methoxynaphthalene
Vue d'ensemble
Description
2-Iodo-1-methoxynaphthalene is a chemical compound with the molecular formula C11H9IO. It has a molecular weight of 284.098 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Iodo-1-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by an iodine atom and at another position by a methoxy group (–OCH3) .Applications De Recherche Scientifique
Catalytic Methylation and Acylation
Catalytic Methylation : 2-Methoxynaphthalene, a derivative of 2-Iodo-1-methoxynaphthalene, is significant in producing naproxen, a non-steroidal anti-inflammatory drug. Research by Yadav and Salunke (2013) explored using dimethyl carbonate as a greener methylation agent, focusing on catalysts based on calcined-hydrotalcite. The study highlighted high conversion and selectivity towards 2-methoxynaphthalene, contributing to more environmentally friendly synthesis processes (Yadav & Salunke, 2013).
Acylation Processes : The acylation of 2-methoxynaphthalene, another derivative, was investigated by Botella et al. (2003) using zeolite catalysts. They found that specific zeolite structures can significantly influence the selectivity of acylation products, which is crucial for optimizing chemical syntheses (Botella et al., 2003).
Spectroscopy and Dynamics Studies
- Spectroscopy Analysis : Troxler et al. (1997) conducted a study on the electronic transition of jet-cooled 2-methoxynaphthalene. They discovered two electronic origin transitions, providing insights into the conformation and intramolecular vibrational energy redistribution of the molecule. Such studies are critical for understanding molecular dynamics and properties (Troxler et al., 1997).
Fluorescent Labeling in HPLC Analysis
- Fluorescent Labeling Reagent : The use of derivatives like 2-bromoacetyl-6-methoxynaphthalene in high-performance liquid chromatography (HPLC) for analyzing biologically active carboxylic acids was researched by Gatti et al. (1992). This study highlights the utility of such compounds in developing sensitive and specific analytical methods (Gatti et al., 1992).
Photolithography Applications
- Photoacid Generators in Lithography : A study by O'Connor et al. (2008) demonstrated a 2-methoxynaphthalene dimer system as a sequential two-photon photoacid generator for double exposure lithography. This finding is significant for the advancement of photolithography techniques, offering potential improvements in lithographic resolution and efficiency (O'Connor et al., 2008).
Conducting Polymer Research
- Organic Semiconductors : Poly(2-methoxynaphthalene) is classified as a fused ring organic semiconductor with intriguing optical and electrical properties. Research by Meana-Esteban et al. (2014) provided a deeper understanding of the nature of charge carriers in this material, highlighting its potential in electronic applications (Meana-Esteban et al., 2014).
Safety And Hazards
While specific safety data for 2-Iodo-1-methoxynaphthalene is not available, general precautions for handling similar iodinated organic compounds include avoiding inhalation or contact with skin and eyes. These compounds should be used only in a chemical fume hood with appropriate personal protective equipment .
Propriétés
IUPAC Name |
2-iodo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXOOTRNYSBUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446967 | |
| Record name | 2-Iodo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-methoxynaphthalene | |
CAS RN |
151560-43-9 | |
| Record name | 2-Iodo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



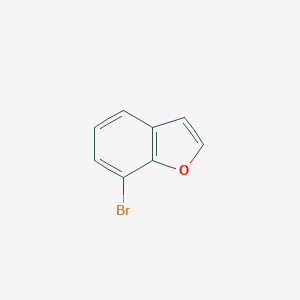
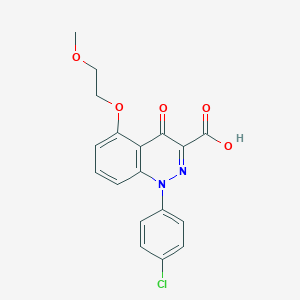
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
